S-(4-Chlorophenyl) acridine-9-carbothioate is a chemical compound with the molecular formula and a molecular weight of 349.83 g/mol. It is classified under the category of acridine derivatives and is notable for its potential applications in medicinal chemistry. The compound is recognized by its CAS number 193884-49-0, indicating its unique identity in chemical databases .
The synthesis of S-(4-Chlorophenyl) acridine-9-carbothioate typically involves the reaction of acridine derivatives with thioesterification processes. One common method includes the use of chlorophenyl derivatives in the presence of appropriate reagents to facilitate the formation of the thioate ester. Specific technical details regarding the synthesis may include:
The molecular structure of S-(4-Chlorophenyl) acridine-9-carbothioate features a complex arrangement characteristic of acridine compounds. The structural representation can be described as follows:
The compound's structure can be represented using SMILES notation: O=C(C1=C(C=CC=C2)C2=NC3=CC=CC=C31)SC4=CC=C(Cl)C=C4
.
S-(4-Chlorophenyl) acridine-9-carbothioate can participate in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism of action for S-(4-Chlorophenyl) acridine-9-carbothioate primarily relates to its interactions within biological systems. While specific mechanisms are still under investigation, potential pathways include:
Research into these mechanisms is ongoing, with various studies aiming to elucidate its pharmacological profiles and therapeutic potentials .
Relevant data regarding these properties can be critical for practical applications and handling protocols .
S-(4-Chlorophenyl) acridine-9-carbothioate has several scientific uses, including:
As research continues, further applications may emerge, expanding its utility within various scientific disciplines .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: